N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
“N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the phenyl and morpholinyl groups through various coupling reactions. Common reagents used in these reactions include:
- Palladium catalysts for coupling reactions
- Base such as potassium carbonate
- Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid
Reduction: Sodium borohydride in methanol
Substitution: Halogenated solvents and strong bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Phenyl-substituted imidazoles: These compounds have a phenyl group attached to the imidazole ring and may exhibit similar chemical reactivity.
Morpholinyl-substituted compounds: These compounds contain a morpholine ring and may have similar pharmacological properties.
Uniqueness
“N-(3,4-dimethylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H25N5O |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C24H25N5O/c1-17-4-7-20(16-18(17)2)26-23-22(27-24-25-10-3-11-29(23)24)19-5-8-21(9-6-19)28-12-14-30-15-13-28/h3-11,16,26H,12-15H2,1-2H3 |
InChI Key |
BHHCPMKJXHGTDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5)C |
Origin of Product |
United States |
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